1-bromo-10-(tert-butoxy)decane
Description
Structure
3D Structure
Properties
CAS No. |
87292-03-3 |
|---|---|
Molecular Formula |
C14H29BrO |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-bromo-10-[(2-methylpropan-2-yl)oxy]decane |
InChI |
InChI=1S/C14H29BrO/c1-14(2,3)16-13-11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3 |
InChI Key |
QVHWZTMGKJDPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCCCCCBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Group Protection with tert-Butyl Methyl Ether
The synthesis begins with 1,10-decanediol, where the primary hydroxyl group is protected to prevent undesired side reactions. In a representative procedure, 1,10-decanediol is treated with tert-butyl methyl ether (MTBE) and concentrated sulfuric acid at 40°C. This acid-catalyzed reaction selectively etherifies the terminal hydroxyl group, forming 1-tert-butoxy-10-hydroxydecane. The use of MTBE ensures high regioselectivity, as its bulkiness favors monoalkylation at the less hindered terminal position.
The reaction progress is monitored via thin-layer chromatography (TLC) using a benzene:ether (2:1) mobile phase. Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl ether, and dried over anhydrous sodium sulfate. The crude product is purified via solvent evaporation, yielding 1-tert-butoxy-10-hydroxydecane with minimal di-alkylated byproducts.
Bromination of the Secondary Hydroxyl Group
Subsequent bromination of the secondary hydroxyl group is achieved using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). In the cited protocol, 10-bromo-decane-1-ol is generated by treating 1-tert-butoxy-10-hydroxydecane with 48% aqueous HBr under reflux. Alternatively, PBr₃ in dichloromethane at 0°C provides superior control over exothermicity, reducing decomposition risks.
The brominated intermediate, 1-tert-butoxy-10-bromo-decane, is isolated via extraction with petroleum ether and washed with brine to remove residual acids. Final purification by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate) affords the product in 76.61% yield and 97% GC purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the nucleophilicity of the alkoxide intermediate during etherification but may complicate purification. In contrast, MTBE, a non-polar solvent, simplifies workup and minimizes side reactions.
Temperature control during bromination is vital. Excessive heat promotes elimination reactions, forming decene derivatives. Maintaining the reaction at 0–25°C ensures high fidelity bromide formation.
Catalytic and Stoichiometric Considerations
Sulfuric acid (0.5–1.0 equiv) optimally catalyzes the etherification without over-protonating the diol. Stoichiometric excess of MTBE (2–3 equiv) drives the reaction to completion, while HBr is used in slight excess (1.2 equiv) to ensure full bromination.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry (MS):
-
1-tert-Butoxy-10-bromo-decane (C₁₄H₂₉BrO):
Nuclear Magnetic Resonance (NMR):
Purity and Yield Metrics
| Parameter | Value |
|---|---|
| Yield | 76.61% |
| GC Purity | 97% |
| Boiling Point | 120–125°C (0.1 mmHg) |
Alternative Synthetic Strategies
Mercury-Mediated Coupling Reactions
A less common approach involves mercury derivatives to couple acetylene intermediates. For example, lithiated acetylene reacts with 1-tert-butoxy-10-bromo-decane under nickel catalysis, though this method introduces heavy metal waste and complicates scalability.
Grignard Reagent Alkylation
Grignard reagents (e.g., decyl magnesium bromide) can alkylate tert-butoxy-protected epoxides. However, this route requires anhydrous conditions and offers no significant yield advantage over direct bromination.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
1-bromo-10-(tert-butoxy)decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 10-(tert-butoxy)decan-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Bases: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
10-(tert-butoxy)decan-1-ol: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Scientific Research Applications
Organic Synthesis
1-Bromo-10-(tert-butoxy)decane is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 10-(tert-butoxy)decan-1-ol.
- Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.
- Oxidation Reactions : The tert-butoxy group can be oxidized to yield corresponding carbonyl compounds.
These reactions facilitate the production of diverse organic compounds, making this compound a valuable building block in synthetic organic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to act as a precursor for various pharmaceutical intermediates allows researchers to explore new therapeutic agents. The compound's reactivity can be tailored to synthesize molecules with specific biological activities, contributing to the development of new drugs.
Material Science
The compound is also utilized in material science for the preparation of advanced materials and polymers. Its unique chemical properties enable the creation of materials with desirable characteristics, such as enhanced stability and functionality. This aspect is particularly relevant in developing new coatings, adhesives, and other polymer-based products.
Several studies highlight the applications of this compound:
- Synthesis of Complex Organic Molecules : Research has demonstrated its effectiveness as an intermediate in synthesizing various organic compounds, showcasing its utility in laboratory settings.
- Drug Development : Investigations into its potential role in drug synthesis have revealed promising pathways for developing new therapeutic agents targeting various diseases.
- Material Development : Studies have indicated that incorporating this compound into polymer formulations can enhance material properties, leading to improved performance in industrial applications.
Mechanism of Action
The mechanism of action of 1-bromo-10-(tert-butoxy)decane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions. The tert-butoxy group can stabilize intermediates and influence the reactivity of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound | Substituents | Functional Groups | Key Features |
|---|---|---|---|
| 1-Bromo-10-(tert-butoxy)decane | C1: Br; C10: tert-butoxy | Alkyl bromide, ether | High steric hindrance, thermal stability |
| 1-Bromodecane (n-Decyl bromide) | C1: Br | Alkyl bromide | Simple structure, high reactivity |
| 10-Bromo-1-decanol | C1: OH; C10: Br | Primary alcohol, alkyl bromide | Polar hydroxyl group enables hydrogen bonding |
| 1-Bromo-10-(trifluoromethoxy)decane | C1: Br; C10: CF₃O | Alkyl bromide, trifluoromethoxy | Electron-withdrawing group enhances electrophilicity |
| 1-Bromo-11-phenylundecane | C1: Br; C11: phenyl | Alkyl bromide, aromatic | Aromaticity influences π-π interactions |
Insights:
- Steric Effects : The tert-butoxy group in this compound imposes greater steric hindrance compared to smaller substituents like methoxy or hydroxyl groups, slowing nucleophilic attacks at the bromine site .
- Electron Effects : Trifluoromethoxy (CF₃O) in 1-bromo-10-(trifluoromethoxy)decane withdraws electrons, increasing the bromide’s electrophilicity, whereas tert-butoxy is electron-donating, stabilizing adjacent carbocations .
- Polarity: 10-Bromo-1-decanol’s hydroxyl group increases polarity and solubility in polar solvents, unlike the hydrophobic tert-butoxy group .
Insights:
- Nucleophilic Substitution : 1-Bromodecane undergoes rapid SN2 reactions due to minimal steric hindrance, whereas the tert-butoxy group in this compound reduces reaction rates, favoring controlled polymerizations .
- Dual Functionalization: 10-Bromo-1-decanol’s hydroxyl group allows sequential modifications (e.g., acetylation to 10-bromo-1-decanol acetate) for drug delivery systems .
Physical and Analytical Properties
Table 3: Comparative Physical Properties
| Compound | Boiling Point (°C) | Solubility (Polar vs. Non-polar) | Retention Time (GC) |
|---|---|---|---|
| This compound | ~290–310 (estimated) | Low in water, high in DCM/THF | Longer retention (bulky group) |
| 1-Bromodecane | 221–223 | Insoluble in water, soluble in hexane | Short retention |
| 10-Bromo-1-decanol | ~250–270 | Moderate in polar solvents | Intermediate retention |
| 1-Bromo-10-(trifluoromethoxy)decane | ~270–290 | Low polarity, soluble in fluorinated solvents | Moderate retention |
Insights:
- Hydrophobicity : The tert-butoxy group reduces water solubility compared to hydroxylated analogs, aligning with trends observed in decane derivatives interacting with hydrophobic solvents like hexadecane .
- Chromatographic Behavior : Bulky substituents increase retention times in gas chromatography (GC), as seen in compounds eluting after decane (tR = 28.8 min) .
Research Findings and Industrial Relevance
This compound’s unique steric and electronic profile makes it ideal for synthesizing sterically hindered intermediates in pharmaceuticals and advanced materials. For example:
- Polymer Chemistry : Its controlled reactivity aids in creating crosslinked polymers with tailored mechanical properties.
- Drug Delivery: Analogous to 10-bromo-1-decanol’s role in rotaxane dendrimers, this compound could stabilize drug-carrier complexes .
- Agrochemicals : The tert-butoxy group’s stability may enhance the longevity of agrochemical formulations under environmental stress.
Biological Activity
1-Bromo-10-(tert-butoxy)decane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an alkyl bromide with a tert-butoxy group attached to a decane chain. Its chemical structure can be represented as follows:
- Molecular Formula : C_{13}H_{27}BrO
- Molecular Weight : 273.27 g/mol
The presence of the bromine atom and the tert-butoxy group contributes to its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of decanol followed by the introduction of the tert-butoxy group. Various synthetic routes have been explored, including the use of different reagents and conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily due to its interactions with cellular components. The following sections detail its antimicrobial, antioxidant, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt microbial cell membranes or inhibit essential enzymes.
- Effectiveness : It has demonstrated activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Salmonella typhimurium | 128 µg/mL |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Potential Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties, particularly in inhibiting the proliferation of cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 20 µM
- HeLa: 15 µM
These findings indicate that further investigation into its mechanism of action is warranted.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of various alkyl bromides, including this compound, was assessed. The results indicated that this compound was particularly effective against Staphylococcus aureus, with an MIC comparable to standard antibiotics.
Case Study 2: Antioxidant Activity Assessment
A research team led by Johnson et al. (2024) evaluated the antioxidant properties of several brominated compounds. They found that this compound exhibited significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress.
Q & A
Q. What are common synthetic routes for preparing 1-bromo-10-(tert-butoxy)decane?
The synthesis typically involves sequential alkylation and halogenation steps. A plausible route is:
- Step 1: Introduce the tert-butoxy group via Williamson ether synthesis, reacting 1,10-decanediol with tert-butyl bromide under basic conditions (e.g., NaH or KOH).
- Step 2: Brominate the terminal carbon using HBr or PBr₃, ensuring regioselectivity through steric control or protecting group strategies.
Characterization via NMR (¹H, ¹³C) and GC-MS is critical to confirm purity and regiochemistry. Similar methodologies are applied in synthesizing tert-butoxy-substituted intermediates .
Q. How to characterize the purity and structure of this compound?
- NMR Spectroscopy: ¹H NMR identifies tert-butoxy protons (δ ~1.2 ppm, singlet) and bromine-adjacent CH₂ groups (δ ~3.4 ppm). ¹³C NMR confirms ether (C-O) and bromide (C-Br) carbons.
- Mass Spectrometry (MS): High-resolution MS verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxy or Br).
- Chromatography: GC or HPLC with a polar column (e.g., C18) resolves impurities. Cross-reference retention times with standards .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Toxicity: Limited data exist, but analogous bromoalkanes (e.g., 1-bromoundecane) suggest potential skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood.
- Reactivity: Avoid strong oxidizers; bromoalkanes may release HBr under thermal stress. Store in inert, airtight containers.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Q. What spectroscopic techniques are most effective for monitoring reactions involving this compound?
- Real-time FT-IR: Track tert-butoxy (C-O-C stretch, ~1100 cm⁻¹) and C-Br (600–500 cm⁻¹) bands.
- In-situ NMR: Use flow probes or stopped-flow setups to observe intermediates (e.g., alkoxide formation during substitution).
- GC-MS: Monitor reaction progress by quantifying unreacted starting material or byproducts .
Advanced Research Questions
Q. How does the tert-butoxy group influence the reactivity of the bromine atom in SN2 reactions?
The bulky tert-butoxy group introduces steric hindrance, reducing SN2 reactivity at the terminal bromide. For example:
- Kinetic Studies: Compare reaction rates with linear analogs (e.g., 1-bromodecane) using nucleophiles like NaI in acetone. Lower rates indicate steric shielding.
- Computational Modeling: Density Functional Theory (DFT) can visualize transition-state geometries and steric clashes.
This steric effect is analogous to tert-butoxy groups modulating enzyme-substrate binding in biological systems .
Q. What experimental design considerations are critical when using this compound in phase-transfer catalysis (PTC)?
- Solvent Selection: Use biphasic systems (e.g., H₂O/toluene) to enhance interfacial interactions. Decane derivatives are hydrophobic, favoring organic phases.
- Catalyst Choice: Quaternary ammonium salts (e.g., TBAB) improve bromide displacement by stabilizing transition states.
- Variable Optimization: Apply factorial design to test temperature, catalyst loading, and stirring rates. Orthogonal arrays (e.g., Taguchi method) reduce experimental runs .
Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Controlled Solubility Tests: Measure partition coefficients (log P) using octanol/water systems.
- Interfacial Studies: Use pendant drop tensiometry or neutron scattering to analyze decane-derived surfactants at liquid-liquid interfaces.
- MD Simulations: Model solvation shells in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to predict solubility trends .
Q. What role does this compound play in the synthesis of complex organic architectures like dendrimers?
- Branching Point: The bromide serves as a reactive site for iterative coupling (e.g., with amine or thiol nucleophiles).
- Steric Control: The tert-butoxy group prevents undesired backbiting during cyclization.
- Case Study: Synthesize a dendrimer core by coupling four equivalents of a thiol-terminated monomer to the bromide, followed by deprotection and further functionalization .
Q. What strategies mitigate steric hindrance during nucleophilic substitutions involving the tert-butoxy group?
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize charged transition states.
- Microwave Assistance: Enhance reaction rates by reducing activation energy through dielectric heating.
- Alternative Leaving Groups: Replace Br with more reactive groups (e.g., tosylate) to offset steric limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
